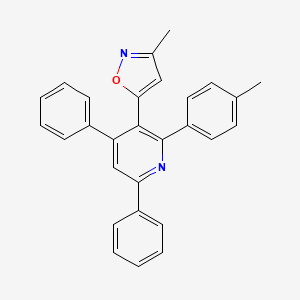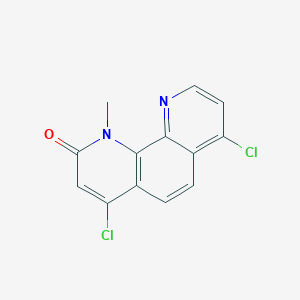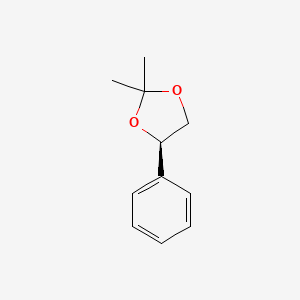
Methyl 4-oxo-4-(propylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4-(propylamino)but-2-enoate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of crotonic acid and features an α,β-unsaturated ketone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-(propylamino)but-2-enoate typically involves the reaction of crotonic acid derivatives with appropriate amines. One common method is the condensation of methyl acetoacetate with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-4-(propylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-(propylamino)but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-4-(propylamino)but-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by forming covalent adducts with active site residues. The α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, leading to the formation of stable complexes with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar structure but with a phenyl group instead of a propylamino group.
Methyl 4-oxo-4-(methylamino)but-2-enoate: Similar structure but with a methylamino group instead of a propylamino group.
Methyl 4-oxo-4-(ethylamino)but-2-enoate: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
Methyl 4-oxo-4-(propylamino)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propylamino group may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
189129-23-5 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 4-oxo-4-(propylamino)but-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-3-6-9-7(10)4-5-8(11)12-2/h4-5H,3,6H2,1-2H3,(H,9,10) |
Clave InChI |
OLVIWOSSWCLGRW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)



![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)



![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)


